molecular formula C9H12BrN3O2 B13991427 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one

5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one

Cat. No.: B13991427
M. Wt: 274.11 g/mol
InChI Key: DFOSMTBZQDLHFV-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic organic compound that contains bromine, methyl, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the bromination of 1-methyl-3-morpholinopyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom, yielding 1-methyl-3-morpholinopyrazin-2(1H)-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, compounds similar to this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, such compounds might be used in the production of specialty chemicals or as building blocks for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methyl-3-morpholinopyrazin-2(1H)-one
  • 5-Fluoro-1-methyl-3-morpholinopyrazin-2(1H)-one
  • 5-Iodo-1-methyl-3-morpholinopyrazin-2(1H)-one

Uniqueness

5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interactions with biological targets and its overall stability.

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-1-methyl-3-morpholin-4-ylpyrazin-2-one

InChI

InChI=1S/C9H12BrN3O2/c1-12-6-7(10)11-8(9(12)14)13-2-4-15-5-3-13/h6H,2-5H2,1H3

InChI Key

DFOSMTBZQDLHFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)N2CCOCC2)Br

Origin of Product

United States

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